Technical Whitepaper: 3-Amino-N-methoxy-N-methylbenzamide in Advanced Organic Synthesis and Drug Discovery
Technical Whitepaper: 3-Amino-N-methoxy-N-methylbenzamide in Advanced Organic Synthesis and Drug Discovery
Executive Summary & Strategic Utility
In the landscape of modern drug discovery and complex organic synthesis, bifunctional building blocks are critical for assembling highly decorated pharmacophores. 3-Amino-N-methoxy-N-methylbenzamide (CAS: 1156151-22-2) represents a highly versatile intermediate that merges two distinct reactive modalities: an electron-rich meta-aniline moiety and a highly controlled Weinreb amide electrophile 1.
As a Senior Application Scientist, I approach this compound not just as a static reagent, but as a dynamic node in a synthetic pathway. The primary amine allows for late-stage functionalization (e.g., cross-coupling, acylation, or Sandmeyer-type transformations), while the Weinreb amide serves as a precise, over-addition-resistant gateway to 3-aminoaryl ketones and aldehydes 2. This whitepaper details the structural dynamics, mechanistic causality, and self-validating protocols required to master this compound in the laboratory.
Physicochemical Profiling & Structural Dynamics
Understanding the physical parameters of 3-amino-N-methoxy-N-methylbenzamide is the first step in predicting its solubility, partitioning, and reactivity profiles during liquid-liquid extractions and chromatographic purification.
| Property | Value |
| Chemical Name | 3-Amino-N-methoxy-N-methylbenzamide |
| CAS Number | 1156151-22-2 1 |
| Molecular Formula | C9H12N2O2 1 |
| Molecular Weight | 180.20 g/mol 1 |
| SMILES String | O=C(N(OC)C)C1=CC=CC(N)=C1 1 |
| LogP (Estimated) | ~1.3 (Derived from 3-nitro precursor) 3 |
| H-Bond Donors / Acceptors | 1 (Primary amine) / 4 3 |
Mechanistic Causality: The Weinreb Amide Advantage
When designing a synthetic route for 3-aminoaryl ketones, direct acylation of anilines or Grignard addition to standard benzamides often results in catastrophic over-addition (yielding tertiary alcohols) or competitive deprotonation. By utilizing 3-amino-N-methoxy-N-methylbenzamide, we leverage the unique discovery by Nahm and Weinreb 2.
The causality behind this efficiency lies in the methoxy group. Upon nucleophilic attack by an organometallic reagent (R-MgX or R-Li), the metal cation coordinates simultaneously to the carbonyl oxygen and the methoxy oxygen. This forms a highly stable, five-membered tetrahedral chelate. This intermediate acts as a kinetic trap, completely resisting further nucleophilic attack. Only upon the introduction of an aqueous acidic quench does the chelate collapse, releasing the desired ketone [[2]]().
Figure 1: Mechanistic pathway of organometallic addition to 3-amino-N-methoxy-N-methylbenzamide.
Synthetic Methodologies: A Self-Validating Workflow
To synthesize the title compound, traditional protocols relying on thionyl chloride (SOCl2) can be overly harsh, risking side reactions. A superior, field-proven approach is the mixed-anhydride method utilizing methanesulfonyl chloride (MsCl) 4. We sequence the synthesis by starting with 3-nitrobenzoic acid to prevent the amine from interfering with the carboxylic acid activation, followed by a clean palladium-catalyzed hydrogenation 3.
Figure 2: Two-step synthetic workflow for 3-amino-N-methoxy-N-methylbenzamide.
Protocol 1: Synthesis of 3-Amino-N-methoxy-N-methylbenzamide
Step 1: Mixed Anhydride Amidation
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Dissolve 3-nitrobenzoic acid (1.0 equiv) in anhydrous THF at 0 °C under an inert argon atmosphere.
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Add triethylamine (3.0 equiv) followed dropwise by methanesulfonyl chloride (1.1 equiv) 4.
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Validation Checkpoint: The immediate precipitation of white triethylammonium chloride salts visually confirms the successful formation of the highly reactive mesyl mixed anhydride.
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Stir for 15 minutes, then add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv). Allow the reaction to warm to room temperature and stir for 2 hours.
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Quench with water, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.
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Validation Checkpoint: The major byproduct, N-methoxy-N-methylmethanesulfonamide, is volatile. Placing the crude mixture under high vacuum for 14–24 hours completely removes this impurity, yielding pure 3-nitro-N-methoxy-N-methylbenzamide without the need for column chromatography [[4]]().
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Step 2: Nitro Reduction
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Dissolve the intermediate in methanol. Add 5% Pd/C (10% w/w) 3.
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Purge the flask and stir under a hydrogen atmosphere (1 atm) for 4 hours at room temperature.
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Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to afford the title compound, 3-amino-N-methoxy-N-methylbenzamide.
Downstream Applications: Organometallic Addition Protocol
The true value of this compound is realized when converting it to a 3-aminoaryl ketone. Because the aniline nitrogen is unprotected, it possesses acidic protons (pKa ~27) that will rapidly consume organometallic reagents.
Field-Proven Insight: Instead of executing a lengthy protection/deprotection sequence (e.g., Boc-protection), an experienced chemist utilizes the primary amine's reactivity to their advantage by deploying a sacrificial equivalent of the Grignard reagent.
Protocol 2: Direct Synthesis of 1-(3-Aminophenyl)ethan-1-one
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Dissolve 3-amino-N-methoxy-N-methylbenzamide (1.0 equiv) in anhydrous THF at 0 °C under argon.
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Slowly add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 2.2 equiv) dropwise.
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Validation Checkpoint: The immediate evolution of methane gas upon the addition of the first equivalent visually confirms the deprotonation of the primary amine. The reaction mixture must remain homogeneous, which indicates the successful formation of the soluble magnesium chelate at the Weinreb amide site [[2]]().
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Stir for 2 hours at 0 °C, then carefully quench by the dropwise addition of cold 1M HCl.
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Causality Note: The acidic quench serves a dual purpose: it collapses the tetrahedral intermediate to release the ketone and reprotonates the magnesium amide back to the primary aniline.
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Adjust the pH to ~8 using saturated NaHCO3, extract with EtOAc, dry, and concentrate to isolate the pure 3-aminoaryl ketone.
References
1.1 - BLD Pharm. 2.4 - ACS Publications (The Journal of Organic Chemistry). 3.3 - Molaid. 4.2 - Semantic Scholar (Tetrahedron Letters).
